3-ethyl-1-methyl-1H-pyrrole
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Overview
Description
3-Ethyl-1-methyl-1H-pyrrole is an organic compound with the molecular formula C7H11N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method includes the cyclization of α-amino ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide).
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Scientific Research Applications
3-Ethyl-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, leading to changes in their function .
Comparison with Similar Compounds
3-Methyl-1H-pyrrole: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1H-Pyrrole: The parent compound of the pyrrole family, which serves as a basis for comparison.
Uniqueness: The combination of these substituents allows for specific interactions with biological targets and enhances its utility in synthetic chemistry .
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-ethyl-1-methylpyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
ZLQZKKYPEFVWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=C1)C |
Origin of Product |
United States |
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